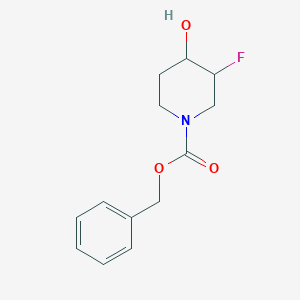

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-27-3 . It has a molecular weight of 253.27 . The compound exists as a cis- and trans-mixture (1:1) .

Molecular Structure Analysis

The Inchi Code for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate should be stored at room temperature .Applications De Recherche Scientifique

Organocatalytic C–H Hydroxylation

Organocatalytic C–H hydroxylation techniques have been developed to selectively hydroxylate tertiary and benzylic C–H bonds using non-metal-based catalyst systems. This process utilizes aqueous fluoroalcohol solvent mixtures, highlighting the importance of solvent choice in facilitating these reactions. Such methodologies could be relevant for modifying Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate by hydroxylating specific carbon positions adjacent to the nitrogen or benzyl group, potentially enhancing its reactivity or altering its physical properties for further applications (Adams & Bois, 2014).

Fluorescence Probes

The rational design of fluorescence probes based on fluorescein derivatives, including efforts to understand how their fluorescence properties are controlled, has led to the development of highly sensitive probes for detecting reactive oxygen species. This research can be applied to design fluorescence probes utilizing Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a scaffold, potentially introducing fluorophore characteristics to the molecule for bioimaging or analytical applications (Tanaka et al., 2001).

Environmental Chemistry

Studies on the anaerobic transformation of phenolic compounds to benzoates have used fluorinated analogues to elucidate transformation mechanisms. This research is critical for understanding how structural modifications, such as fluorination, affect the environmental fate and transformation of organic compounds. Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate's structural features may offer insights into its biodegradability and transformation products in environmental contexts (Genthner et al., 1989).

Advanced Materials

The study of polymers and materials incorporating fluorous phases, like Teflon AF, for solute transport and extraction shows how fluorinated compounds can influence material properties. By extension, Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate could be investigated as a monomer or additive in polymer synthesis to alter the physical properties of materials, such as their permeability, stability, or interaction with other chemicals (Zhao et al., 2004).

Medicinal Chemistry

In medicinal chemistry, the development of novel compounds with potential therapeutic applications is a key research area. The structural motif of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate could serve as a core structure for the synthesis of novel bioactive molecules. Research into the synthesis and biological activity of compounds with similar structural features, including fluorinated aromatic compounds and piperidine derivatives, could guide the development of new drugs or diagnostic agents (Kelly et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)

![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)

![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)

![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)

amine](/img/structure/B1532367.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)